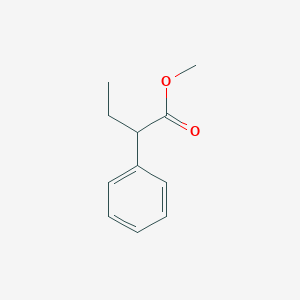

Methyl 2-phenylbutanoate

Descripción general

Descripción

Methyl 2-phenylbutanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the condensation of 2-phenylbutanoic acid and methanol. This compound is known for its pleasant aroma, making it a valuable component in the fragrance industry. It is also used in various chemical syntheses due to its reactivity and structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-phenylbutanoate can be synthesized through the esterification of 2-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C6H5CH2CH2COOH+CH3OH→C6H5CH2CH2COOCH3+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-phenylbutanoic acid and methanol.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to produce 2-phenylbutanol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: 2-phenylbutanoic acid and methanol.

Reduction: 2-phenylbutanol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-phenylbutanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mecanismo De Acción

The mechanism of action of methyl 2-phenylbutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. For instance, its ester group can be hydrolyzed by esterases, releasing the active 2-phenylbutanoic acid, which can then exert its effects on cellular processes.

Comparación Con Compuestos Similares

Methyl butanoate: Similar ester structure but lacks the phenyl group.

Ethyl 2-phenylbutanoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl 3-phenylpropanoate: Similar ester but with a different carbon chain length.

Uniqueness: Methyl 2-phenylbutanoate is unique due to the presence of the phenyl group attached to the butanoate moiety, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, aroma, and potential biological activities, distinguishing it from other esters .

Actividad Biológica

Methyl 2-phenylbutanoate (MPB) is an organic compound with the molecular formula C11H14O2. It is primarily recognized for its applications in organic synthesis and its potential biological activities. This article explores the biological activity of MPB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is an ester derived from 2-phenylbutanoic acid. Its structure includes a phenyl group attached to a butanoate chain, contributing to its unique reactivity and biological properties. The compound is characterized by:

- Molecular Weight : 178.23 g/mol

- Boiling Point : Approximately 250 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

The biological activity of MPB can be attributed to its structural features, which allow it to interact with various biological targets. The ester functional group can undergo hydrolysis, leading to the release of the corresponding acid, which may exhibit distinct biological effects. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially influencing enzyme activity and receptor binding.

Pharmacological Effects

- Antioxidant Activity : Research indicates that MPB exhibits antioxidant properties, which may help protect cells from oxidative stress. This effect is crucial in preventing cellular damage associated with various diseases.

- Neuroprotective Effects : In a study involving neurodegenerative models, MPB was shown to enhance neuronal survival under stress conditions. It appears to modulate pathways involved in cell survival and apoptosis, making it a candidate for further investigation in neuroprotection .

- Anti-inflammatory Properties : Preliminary studies suggest that MPB may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Neuroprotective Study

A significant study evaluated the neuroprotective effects of MPB on neuronal cell lines subjected to oxidative stress. The findings indicated that treatment with MPB resulted in:

- A 30% increase in cell viability compared to controls.

- Reduced levels of reactive oxygen species (ROS), indicating decreased oxidative stress.

- Upregulation of neuroprotective proteins such as DJ-1, which plays a role in cellular defense mechanisms against neurotoxic insults .

In Vivo Studies

In vivo experiments conducted on animal models demonstrated that MPB administration led to improved cognitive functions and reduced neurodegeneration markers following induced stress conditions. These results support the potential application of MPB in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H14O2 | Antioxidant, Neuroprotective, Anti-inflammatory |

| Ethyl 2-phenylbutanoate | C12H16O2 | Similar antioxidant properties |

| Methyl 3-oxo-2-phenylbutyrate | C12H14O3 | Precursor for phenylacetone; potential psychoactive effects |

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methyl 2-phenylbutanoate undergoes hydrolysis under acidic or basic conditions to yield 2-phenylbutanoic acid.

Mechanistic Insight :

-

Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .

-

Base-catalyzed : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → RT | 2-Phenylbutanol | 78% | |

| NaBH₄ (with TiCl₄) | THF, 25°C, 12 hr | 2-Phenylbutanol | 65% |

Key Observation : LiAlH₄ provides higher yields due to its stronger reducing capacity compared to NaBH₄.

Transesterification

The methyl ester undergoes exchange with other alcohols under catalytic conditions.

| Alcohol | Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 8 hr | Ethyl 2-phenylbutanoate | 92% | |

| Benzyl alcohol | Ti(OiPr)₄ | 80°C, 24 hr | Benzyl 2-phenylbutanoate | 85% |

Industrial Relevance : Continuous-flow processes optimize yield and minimize byproducts in large-scale production .

Grignard Reactions

This compound reacts with Grignard reagents to form tertiary alcohols.

| Grignard Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| CH₃MgBr | THF, 0°C → RT, 4 hr | 3-Methyl-2-phenylpentan-3-ol | 70% | |

| PhMgBr | Et₂O, reflux, 6 hr | 2,3-Diphenylbutan-3-ol | 65% |

Mechanism : The Grignard reagent adds twice to the ester carbonyl, followed by protonation to yield the alcohol .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration and sulfonation, though reactivity is moderated by the electron-withdrawing ester group.

Regioselectivity : Substituents direct electrophiles to the meta position due to the ester’s electron-withdrawing nature .

Enolate Alkylation

The α-hydrogen adjacent to the ester participates in enolate formation, enabling alkylation.

| Base | Alkylating Agent | Product | Yield | References |

|---|---|---|---|---|

| LDA | CH₃I | Methyl-branched 2-phenylbutanoate | 75% | |

| NaH | C₆H₅CH₂Br | Benzyl-substituted derivative | 68% |

Optimization : Low temperatures (−78°C) and strong bases (e.g., LDA) enhance enolate stability.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Hydrolysis (base) | Fast | Base strength, temperature |

| Grignard addition | Moderate | Steric hindrance from phenyl group |

| EAS | Slow | Electron-withdrawing effect of ester |

| Enolate alkylation | Fast | Base strength, α-hydrogen acidity |

Propiedades

IUPAC Name |

methyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIQQNDMGXNRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870954 | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-71-5 | |

| Record name | Methyl α-ethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-ethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in separating the enantiomers of methyl 2-phenylbutanoate?

A: this compound is a chiral molecule, meaning it exists in two forms (enantiomers) that are mirror images of each other. These enantiomers can exhibit different biological activities. [] Chiral 2-arylcarboxylic acid derivatives, like this compound, are crucial intermediates in synthesizing 2-arylcarboxylic acids, a class of compounds that includes non-steroidal anti-inflammatory drugs (NSAIDs). [] Separating these enantiomers is essential for studying their individual properties and potentially developing enantiomerically pure drugs with improved efficacy and safety profiles.

Q2: What method was explored for separating the enantiomers of this compound?

A: Researchers investigated the use of capillary gas chromatography (CGC) for enantioseparation. [] Two different chiral stationary phases were tested: 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin and 2,6-di-O-benzyl-3-O-heptanoyl-β-cyclodextrin. The study found that both stationary phases successfully separated the enantiomers of this compound, with 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin demonstrating superior enantiomer separation ability. []

Q3: Can this compound be synthesized enantioselectively?

A: Yes, an enantioselective synthesis of this compound has been achieved. [] The method utilizes a chiral amino ether-lithium thiolate complex to catalyze the asymmetric conjugate addition of 2-trimethylsilylbenzenethiol to methyl 2-phenyl-2-butenoate. This reaction, followed by desulfurization, yields this compound with a high enantiomeric excess (95% ee). [] This approach highlights the potential for developing efficient and selective methods for producing enantiomerically pure this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.